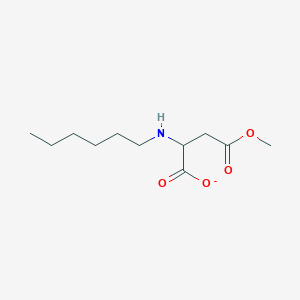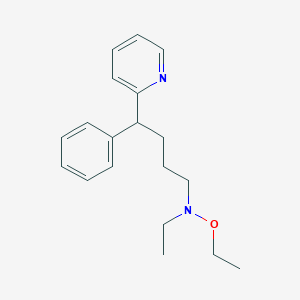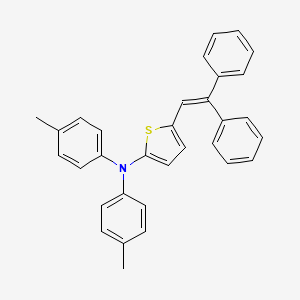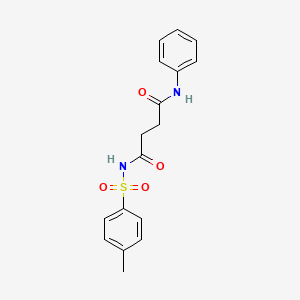
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a butanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted sulfonamide derivatives.
Scientific Research Applications
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-Methylbenzene-1-sulfonyl)-N~3~-phenylpropanediamide: A similar compound with a shorter carbon chain.
N~1~-(4-Methylbenzene-1-sulfonyl)-N~2~-phenylethanediamide: Another related compound with an even shorter carbon chain.
Uniqueness
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the carbon chain and the position of the sulfonyl group play a crucial role in determining its reactivity and interactions with biological targets.
Properties
CAS No. |
104816-56-0 |
|---|---|
Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-15(10-8-13)24(22,23)19-17(21)12-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
VYFKVPVPLKDWOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)

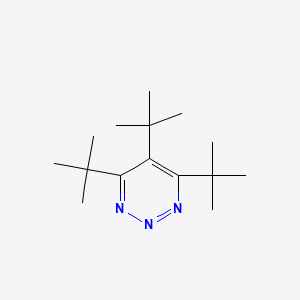
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
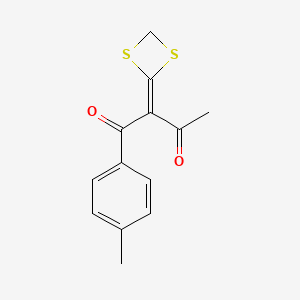
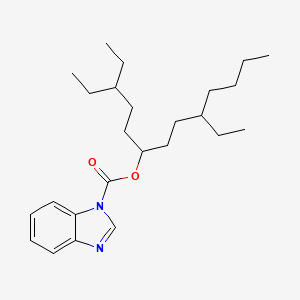
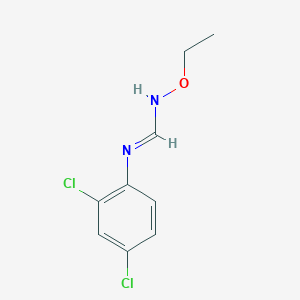
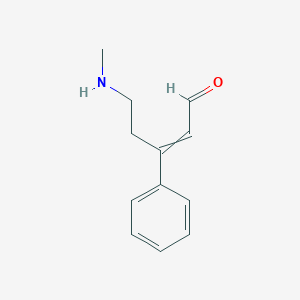
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
